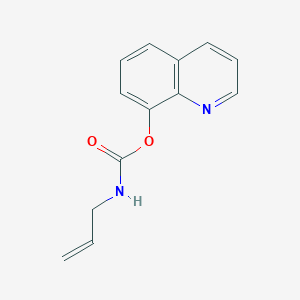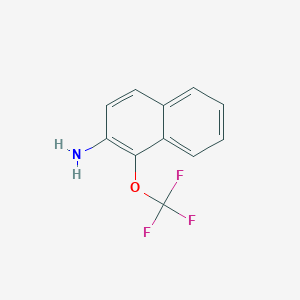
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine is a heterocyclic compound that features a quinazoline core with a pyridine ring attached at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-5-amine
- 2-(Pyridin-3-yl)-5,6,7,8-tetrahydroquinazolin-5-amine
- 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-6-amine
Uniqueness
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C13H14N4 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC名 |
2-pyridin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine |
InChI |
InChI=1S/C13H14N4/c14-11-2-1-3-12-10(11)8-16-13(17-12)9-4-6-15-7-5-9/h4-8,11H,1-3,14H2 |
InChIキー |
NOBGUWOTCAIRIA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)


![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)
